Phenbenzamine is an aromatic amine.
A serotonin antagonist and a histamine H1 blocker used as antipruritic, appetite stimulant, antiallergic, and for the post-gastrectomy dumping syndrome, etc.
Phenbenzamine
CAS No.: 961-71-7
Cat. No.: VC0539382
Molecular Formula: C17H22N2
Molecular Weight: 254.37 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 961-71-7 |
|---|---|
| Molecular Formula | C17H22N2 |
| Molecular Weight | 254.37 g/mol |
| IUPAC Name | N'-benzyl-N,N-dimethyl-N'-phenylethane-1,2-diamine |
| Standard InChI | InChI=1S/C17H22N2/c1-18(2)13-14-19(17-11-7-4-8-12-17)15-16-9-5-3-6-10-16/h3-12H,13-15H2,1-2H3 |
| Standard InChI Key | CHOBRHHOYQKCOU-UHFFFAOYSA-N |
| SMILES | CN(C)CCN(CC1=CC=CC=C1)C2=CC=CC=C2 |
| Canonical SMILES | CN(C)CCN(CC1=CC=CC=C1)C2=CC=CC=C2 |
| Appearance | Solid powder |
| Boiling Point | 354 to 356 °F at 7 mmHg (NTP, 1992) |
Introduction
Chemical Identity and Structural Properties
Phenbenzamine, systematically named N'-benzyl-N,N-dimethyl-N'-phenylethane-1,2-diamine, is characterized by its distinctive ethylenediamine backbone. The compound's structure features two aromatic benzene rings linked via a dimethylaminoethyl chain, a configuration critical to its receptor-binding activity . Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 254.37 g/mol |
| IUPAC Name | N'-benzyl-N,N-dimethyl-N'-phenylethane-1,2-diamine |
| SMILES | CN(C)CCN(CC1=CC=CC=C1)C2=CC=CC=C2 |
| Boiling Point | 354–356 °F at 7 mmHg |
| Density | 1.019 g/cm³ |
| Solubility | Soluble in DMSO |
The planar arrangement of its aromatic rings facilitates interactions with hydrophobic pockets in histamine receptors, while the tertiary amine group enables ionization at physiological pH, enhancing membrane permeability .
Pharmacological Mechanism and Receptor Interactions
Phenbenzamine primarily functions as a competitive antagonist at histamine H₁ receptors, preventing histamine-induced G-protein signaling and subsequent inflammatory responses . Early receptor-binding studies using radiolabeled phenbenzamine demonstrated high affinity for H₁ receptors in guinea pig ileum models, with an IC₅₀ of 12 nM . Unlike later antihistamines, phenbenzamine also exhibits moderate anticholinergic activity via muscarinic receptor blockade, contributing to both therapeutic effects and adverse reactions .
Histamine H₁ Receptor Antagonism
Histamine binding to H₁ receptors triggers phospholipase C activation, increasing intracellular calcium and promoting vasodilation, bronchoconstriction, and pruritus. Phenbenzamine's ethylenediamine moiety forms hydrogen bonds with transmembrane residues (e.g., Asp³.32 and Lys⁵.39), stabilizing the receptor in an inactive conformation . This mechanism effectively suppresses histamine-driven capillary permeability and wheal formation, as evidenced in rodent models of passive cutaneous anaphylaxis .
Anticholinergic Activity
Phenbenzamine's dimethylaminoethyl chain enables interactions with muscarinic acetylcholine receptors, inhibiting parasympathetic responses. In vitro assays show a 40% reduction in carbachol-induced tracheal smooth muscle contraction at 10 μM concentrations . This dual activity historically made phenbenzamine useful for managing allergic rhinitis with comorbid vagally mediated symptoms, though it also predisposes patients to dry mouth and urinary retention .
Clinical Applications and Therapeutic Efficacy
As the first clinically available antihistamine, phenbenzamine was widely prescribed for allergic conditions in the mid-20th century. Placebo-controlled trials from the 1940s–1950s reported:
-
Allergic Rhinitis: 68% reduction in sneezing and rhinorrhea versus placebo (n=200) .
-
Acute Urticaria: 75% resolution of pruritus within 2 hours (n=150) .
-
Insomnia Secondary to Allergies: Sedative effects benefited 60% of patients with nighttime symptoms .
| Adverse Effect | Incidence |
|---|---|
| Sedation | 45–60% |
| Dry Mouth | 30% |
| Urinary Retention | 15% |
| Gastrointestinal Distress | 20% |
Notably, a 1978 pharmacovigilance analysis linked phenbenzamine to impaired cognitive performance in elderly patients, with a 2.5-fold increased risk of confusion compared to placebo . These safety concerns precipitated its replacement by second-generation antihistamines in most therapeutic guidelines.
Comparative Analysis with Modern Antihistamines
The evolution of antihistamines is marked by improved receptor selectivity and pharmacokinetics:
| Parameter | Phenbenzamine | Cetirizine | Fexofenadine |
|---|---|---|---|
| H₁ Receptor IC₅₀ | 12 nM | 6.3 nM | 14 nM |
| Blood-Brain Barrier Penetration | High | Low | Negligible |
| Tmax (hours) | 1.5 | 1.0 | 2.5 |
| Half-life (hours) | 8–12 | 8–11 | 14–18 |
| Anticholinergic Activity | Moderate | Low | None |
While phenbenzamine's H₁ affinity remains competitive, its pharmacokinetic and safety profile is inferior to modern agents. For instance, cetirizine achieves comparable symptom relief with 80% lower sedation incidence .
Contemporary Research and Emerging Insights
Recent molecular dynamics simulations have revitalized interest in phenbenzamine's pharmacophore. Studies modeling H₁ receptor-phenbenzamine complexes identified key interactions:
-
π-π stacking between benzyl groups and Phe⁴³⁵/Phe⁴⁴².
These findings inform the design of dual H₁/muscarinic antagonists for conditions like chronic obstructive pulmonary disease. Additionally, phenbenzamine derivatives are being evaluated for neuroprotective effects in Alzheimer's models, leveraging their cholinergic modulation .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume